molecular formula C23H17BrClN5OS B11683146 N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Katalognummer: B11683146
Molekulargewicht: 526.8 g/mol
InChI-Schlüssel: PBTHNAPHAZBWSE-VULFUBBASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a triazole-based hydrazone derivative characterized by a 1,2,4-triazole core substituted with a 4-chlorophenyl group, a phenyl group, and a sulfanyl-linked acetohydrazide moiety bearing a 3-bromophenyl substituent. Its synthesis typically involves condensation reactions between hydrazide intermediates and substituted aldehydes, followed by purification via recrystallization .

Eigenschaften

Molekularformel

C23H17BrClN5OS

Molekulargewicht

526.8 g/mol

IUPAC-Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H17BrClN5OS/c24-18-6-4-5-16(13-18)14-26-27-21(31)15-32-23-29-28-22(17-9-11-19(25)12-10-17)30(23)20-7-2-1-3-8-20/h1-14H,15H2,(H,27,31)/b26-14+

InChI-Schlüssel

PBTHNAPHAZBWSE-VULFUBBASA-N

Isomerische SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=CC=C3)Br)C4=CC=C(C=C4)Cl

Kanonische SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=CC=C3)Br)C4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N'-[(E)-(3-Bromphenyl)methyliden]-2-{[5-(4-Chlorphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid umfasst typischerweise mehrere Schritte. Ein gängiges Verfahren beinhaltet die Kondensation von 3-Brombenzaldehyd mit 2-{[5-(4-Chlorphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid unter sauren oder basischen Bedingungen. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Ethanol oder Methanol durchgeführt, und das Produkt wird durch Umkristallisation gereinigt .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber im größeren Maßstab umfassen. Der Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Ausbeute der Synthese verbessern. Darüber hinaus können industrielle Verfahren fortschrittliche Reinigungsverfahren wie die Chromatographie beinhalten, um die Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N'-[(E)-(3-Bromphenyl)methyliden]-2-{[5-(4-Chlorphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von N'-[(E)-(3-Bromphenyl)methyliden]-2-{[5-(4-Chlorphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen oder ihre Funktion modulieren. Der Triazolring und die Phenylgruppen spielen eine entscheidende Rolle bei diesen Wechselwirkungen und tragen zur Bindungsaffinität und Spezifität der Verbindung bei.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit promising antimicrobial properties. For instance, studies have shown that similar triazole-based compounds demonstrate significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes within the pathogens .

Anticancer Activity

Compounds containing triazole moieties have been evaluated for their anticancer properties. Preliminary studies suggest that N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide may inhibit the proliferation of cancer cells by inducing apoptosis or interfering with cell cycle progression. In vitro assays using human cancer cell lines have indicated that certain derivatives can significantly reduce cell viability .

Case Studies

  • Antimicrobial Efficacy :
    A study published in PubChem evaluated various triazole derivatives for their antimicrobial properties. The findings revealed that compounds similar to N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide showed effective inhibition against a range of bacterial strains .
  • Anticancer Screening :
    In another study focusing on triazole derivatives, researchers performed cytotoxicity tests on breast cancer cell lines (MCF7). The results indicated that certain modifications to the triazole structure enhanced its anticancer activity significantly .

Potential Applications

The applications of N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide are vast and include:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer agents.
  • Research Tool : For studying mechanisms of drug resistance in pathogens and cancer cells.

Wirkmechanismus

The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and phenyl groups play a crucial role in these interactions, contributing to the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Key Trends :

  • Halogen Position : The 3-bromophenyl group in the target compound may enhance hydrophobic interactions compared to 4-bromophenyl analogs, influencing receptor binding .
  • Triazole Substitutents : Phenyl and 4-chlorophenyl groups optimize π-π stacking and electron distribution, critical for stabilizing protein-ligand interactions .
  • Hydrazone Modifications : Aromatic aldehydes with electron-withdrawing groups (e.g., bromo, chloro) improve thermal stability and cytotoxicity .

Physicochemical and Crystallographic Properties

  • Solubility : The target compound’s logP is estimated to be higher than methoxy-substituted analogs due to its halogenated aromatic rings, reducing aqueous solubility but enhancing lipid membrane permeability .
  • Crystallinity : Single-crystal X-ray studies of related compounds (e.g., ) reveal that planar triazole cores and halogen atoms facilitate tight molecular packing, improving thermal stability. The target compound’s bulkier phenyl groups may reduce crystallinity compared to smaller substituents like methyl.
  • Hydrogen Bonding : The hydrazone NH group participates in intermolecular hydrogen bonds (N–H···S/O), stabilizing crystal lattices. This is consistent with observations in , where similar H-bonding networks form supramolecular assemblies.

Biologische Aktivität

N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound of significant interest due to its potential biological activities. This compound belongs to a class of hydrazones and triazoles, which have been studied for various pharmacological properties including anticancer, antifungal, and antibacterial activities.

Chemical Structure

The chemical formula for this compound is C25H21BrClN5O2SC_{25}H_{21}BrClN_5O_2S with a molecular weight of approximately 569.028 g/mol. Its structure features a triazole ring connected to a hydrazone moiety, which is known to influence biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit notable anticancer properties. For instance, Schiff bases derived from triazolethiones have shown promising cytotoxic effects against various cancer cell lines. In particular, compounds related to N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide were tested against colon carcinoma and breast cancer cell lines, revealing IC50 values indicating effective inhibition of cell proliferation (values ranging from 6.2 µM to 43.4 µM) .

Cell Line IC50 Value (µM) Compound
HCT-1166.2Triazole derivative
T47D27.3Triazole derivative

Antifungal and Antibacterial Activity

The compound has also been evaluated for its antifungal and antibacterial properties. Studies indicate that similar triazole derivatives exhibit significant antifungal activity against pathogenic fungi and comparable antibacterial activity to standard antibiotics like chloramphenicol . The presence of the sulfanyl group in the structure enhances its interaction with microbial targets.

Activity Type Standard Test Compound Activity
AntifungalBifonazoleEffective
AntibacterialChloramphenicolComparable

The biological activities of this compound can be attributed to its ability to interact with various biological targets. The triazole ring is known for its role in inhibiting enzymes such as cytochrome P450, which is crucial in the metabolism of many drugs and the biosynthesis of sterols in fungi. This inhibition can lead to the disruption of cell membrane integrity in fungal cells and the modulation of cancer cell signaling pathways .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Colon Cancer Cells : A derivative similar to N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide was tested on HCT-116 cells, showing a significant reduction in viability at concentrations as low as 6.2 µM.
  • Antifungal Screening : A series of triazole derivatives were screened against Candida species, where the target compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungals.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.